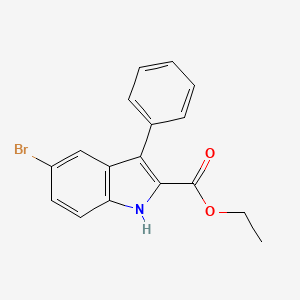
ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H14BrNO2 and its molecular weight is 344.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Antiviral Research
A study by H. Chai et al. (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates and evaluated them for their anti-hepatitis B virus (HBV) activities. Compounds in this study exhibited significant anti-HBV activities, with some showing more potency than the positive control, lamivudine (Chai, Zhao, Zhao, & Gong, 2006).
Crystal Structure and Analysis
D. Geetha et al. (2017) analyzed the crystal structure of a compound closely related to ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate. Their study provides insights into the molecular interactions and stability of such compounds, which is crucial for their potential applications in various fields (Geetha, Harsha, Rangappa, Sridhar, Kant, & Anthal, 2017).
Synthesis Techniques and Applications
B. E. Leggetter and R. Brown (1960) conducted a study on the synthesis of monobrominated ethyl indole-3-carboxylate, leading to the production of bromoindoles. This research contributes to the understanding of the synthesis techniques and potential applications of these compounds (Leggetter & Brown, 1960).
Antidiabetic Potential
M. Nazir et al. (2018) explored the antidiabetic potential of indole-based hybrid oxadiazole scaffolds, including derivatives of this compound. This study highlights the potential therapeutic applications of these compounds in treating diabetes (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).
Synthesis of Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates
A study by Gong Ping (2006) synthesized a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives and evaluated their in vitro antiviral activities. This research contributes to the potential application of these compounds in antiviral therapy (Ping, 2006).
Orientations Futures
The application of indole derivatives, including ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Mécanisme D'action
Target of Action
Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a type of indole derivative . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways . For instance, they can inhibit the activity of certain enzymes or modulate the function of receptors
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Result of Action
Indole derivatives are known to have various biologically vital properties
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of biochemical reagents
Analyse Biochimique
Biochemical Properties
Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate plays a main role in cell biology . It has been found in many of the important synthetic drug molecules which binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Cellular Effects
The application of this compound as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGUIOKBUYJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
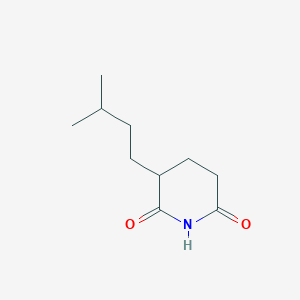
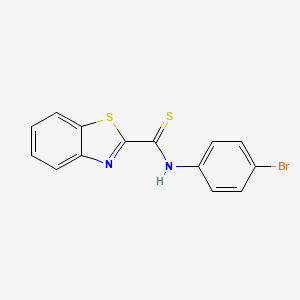
![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
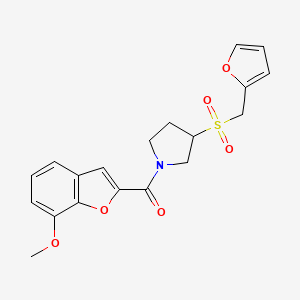
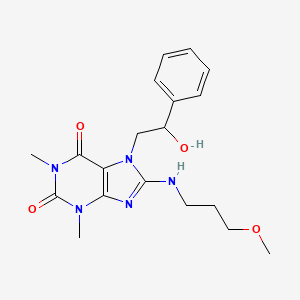
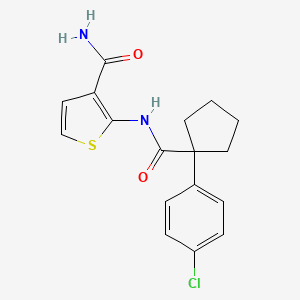
![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

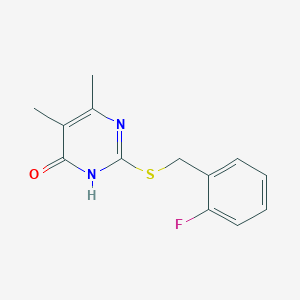
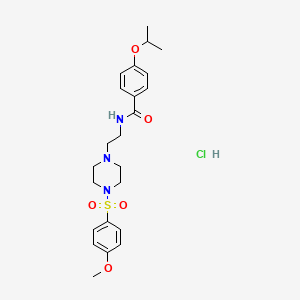
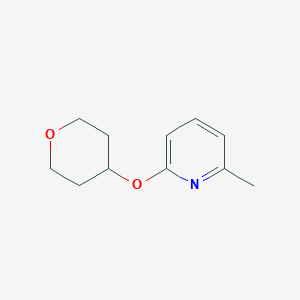
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)
